![molecular formula C21H19N5O4 B2866500 2-(3-methoxyphenoxy)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 899737-43-0](/img/structure/B2866500.png)
2-(3-methoxyphenoxy)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide
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Description
2-(3-methoxyphenoxy)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C21H19N5O4 and its molecular weight is 405.414. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
The compound 2-(3-methoxyphenoxy)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide and its derivatives have been explored for their potential anticancer properties. Specifically, a study focused on the design, synthesis, and in vitro cytotoxic activity of certain derivatives of this compound revealed promising results against cancer cell growth. The study tested the synthesized compounds on 60 cancer cell lines at a concentration of 10 µM, with one compound showing significant inhibition (about 20%) against eight cancer cell lines, including HOP-92, NCI-H226, SNB-75, A498, SN12C, UO-31, T-47D, and MDA-MB-468 (Al-Sanea et al., 2020).
Radioligand Imaging
Another crucial application of derivatives of this compound is in the field of radioligand imaging for medical diagnostics. The study on the radiosynthesis of [18F]PBR111, a selective radioligand, highlights the importance of these compounds in imaging the translocator protein (18 kDa) with positron emission tomography (PET). This process involves synthesizing the derivative DPA-714, designed with a fluorine atom in its structure, allowing labeling with fluorine-18 and enabling in vivo imaging (Dollé et al., 2008).
Corrosion Inhibition
Derivatives of 2-(3-methoxyphenoxy)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide have also shown potential as corrosion inhibitors. A study demonstrated the utility of two pyrazoline derivatives for enhancing mild steel resistance in hydrochloric acid solution. These compounds exhibited high inhibition efficiency at both room and higher temperatures, significantly retarding corrosion through physical and chemical adsorption on the metal surface (Lgaz et al., 2020).
Synthesis of Novel Compounds
Additionally, the compound and its derivatives serve as precursors in the synthesis of novel compounds with potential pharmaceutical applications. For instance, the facile synthesis of novel monocyclic trans- and cis-3-oxo/thio/seleno-4-pyrazolyl-β-lactams was described, showcasing the versatility of these compounds in creating new chemical entities with potential therapeutic applications (Bhalla et al., 2015).
properties
IUPAC Name |
2-(3-methoxyphenoxy)-N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O4/c1-14-6-8-15(9-7-14)26-20-18(11-23-26)21(28)25(13-22-20)24-19(27)12-30-17-5-3-4-16(10-17)29-2/h3-11,13H,12H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTICJGPEAZSRBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)COC4=CC=CC(=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methoxyphenoxy)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide |
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